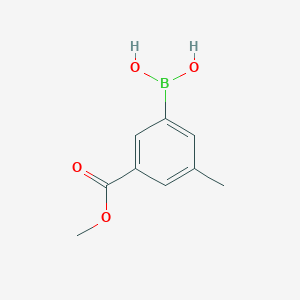

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(3-methoxycarbonyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVIETJDAUYFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581634 | |

| Record name | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929626-18-6 | |

| Record name | 1-Methyl 3-borono-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929626-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, registered under CAS number 929626-18-6 , is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifunctional substitution pattern—featuring a boronic acid, a methyl ester, and a methyl group on the phenyl ring—offers a strategic platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characteristic analytical data, and a thorough exploration of its applications, with a focus on the Suzuki-Miyaura coupling reaction. The information presented herein is intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from small-scale laboratory synthesis to its potential applications in drug discovery and materials science.

Core Properties and Characteristics

This compound is a white to off-white solid at room temperature. A fundamental understanding of its properties is crucial for its effective handling, storage, and application in chemical reactions.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 929626-18-6 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₁BO₄ | N/A |

| Molecular Weight | 193.99 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Solubility and Stability

Arylboronic acids, as a class, exhibit varied solubility depending on the substituents and the solvent. While specific quantitative solubility data for this compound is not extensively published, general trends for similar compounds suggest moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are commonly used in cross-coupling reactions. They generally have lower solubility in nonpolar solvents like hexanes and are sparingly soluble in water[3][4][5].

Stability Considerations: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under acidic conditions. It is therefore recommended to store this compound under an inert atmosphere at refrigerated temperatures to minimize degradation[2]. The pinacol ester derivative of a boronic acid can offer enhanced stability against hydrolysis, making it a viable alternative for certain applications[1].

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons. The aromatic region would likely display three distinct signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. The methyl ester protons would appear as a sharp singlet around 3.9 ppm, and the methyl group protons would also be a singlet, typically upfield around 2.4 ppm. The acidic protons of the boronic acid group are often broad and may not be readily observed or could be exchanged with deuterated solvents.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with and without proton attachment), the methoxy carbon of the ester, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl stretch from the ester group (around 1720 cm⁻¹), C-H stretches from the aromatic and methyl groups, and a broad O-H stretch from the boronic acid moiety.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and efficient method for the synthesis of arylboronic acids is through the palladium-catalyzed Miyaura borylation reaction of an aryl halide. In the case of this compound, the readily available precursor is methyl 3-bromo-5-methylbenzoate (CAS: 478375-40-5) [6].

Synthetic Workflow

The synthesis involves the conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis to the desired boronic acid. The pinacol ester intermediate is often isolated due to its enhanced stability and ease of purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure based on established methods for Miyaura borylation[3].

Materials:

-

Methyl 3-bromo-5-methylbenzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification of Pinacol Ester: Concentrate the filtrate under reduced pressure. The crude product, the pinacol ester of this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction and solvent removal.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system (e.g., toluene/ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by mixing Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the reaction solvent until a homogeneous solution is formed.

-

Reaction Initiation: Add the catalyst solution to the main reaction flask.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their importance in medicinal chemistry. The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores. While specific applications of this compound in marketed drugs are not yet established, its structural motifs are relevant to the synthesis of potential therapeutic agents. The presence of the methyl ester allows for further functionalization, such as conversion to an amide, which is a common linkage in many drug molecules. The overall substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its utility, particularly in the robust and widely applicable Suzuki-Miyaura coupling, makes it an important tool for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and a practical guide to its application. As the demand for novel and intricate molecular structures continues to grow in the fields of drug discovery and materials science, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

- 1. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. 1229442-38-9|(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. (3-Methoxy-4-(methoxycarbonyl)-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical compositions and methods of using the same - Patent US-10413505-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid molecular weight

An In-depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and handling of this compound. It aims to provide not only procedural details but also the underlying scientific principles and field-proven insights to empower researchers in their synthetic endeavors.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a substituted arylboronic acid that has emerged as a crucial building block in organic synthesis. Its unique trifunctional nature—featuring a boronic acid group for cross-coupling, an electron-withdrawing methoxycarbonyl group, and an electron-donating methyl group—provides a nuanced electronic profile that chemists can exploit for the targeted synthesis of complex molecules.

Boronic acids are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of biaryl and hetero-biaryl scaffolds that are prevalent in many pharmaceuticals.[2][3] This guide will delve into the core properties of this compound, its application in the Suzuki-Miyaura reaction with detailed mechanistic and practical insights, and best practices for its use.

Physicochemical Properties and Characterization

The precise identity and purity of starting materials are paramount for reproducible and successful synthetic outcomes. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 193.99 g/mol | [4][5][6] |

| Molecular Formula | C₉H₁₁BO₄ | [4][5][6] |

| CAS Number | 929626-18-6 | [5][6] |

| Appearance | White to off-white solid | [4] |

| Synonyms | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid; 3-(Dihydroxyboryl)-5-methylbenzoic acid methyl ester | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Trustworthiness through Validation: Before use, it is critical to validate the identity and purity of the reagent. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The proton NMR will show characteristic aromatic signals, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the B(OH)₂ protons.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine purity, which should typically be >95% for use in sensitive catalytic reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a new C(sp²)–C(sp²) bond.[1][7]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[1]

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

Expertise in Action: The electronic nature of the this compound influences its reactivity. The electron-withdrawing methoxycarbonyl group can decrease the nucleophilicity of the aryl ring, potentially slowing the transmetalation step. Conversely, the electron-donating methyl group partially mitigates this effect. This electronic balance makes the choice of ligand and base particularly important to facilitate efficient transmetalation.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup (Under Inert Atmosphere):

-

To a dry Schlenk flask, add the aryl halide (1.0 equiv.), This compound (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[8]

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is critical for the transmetalation step.[2]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Causality: While the reaction can be run under anhydrous conditions, the presence of water often accelerates the reaction by aiding in the dissolution of the base and formation of the active boronate species.[2]

-

Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

-

Reaction Execution:

-

Heat the reaction mixture to 70-100 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).[8]

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Transfer to a separatory funnel and wash with water and then with brine to remove the inorganic base and salts.[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

-

Synthesis and Handling

Representative Synthetic Route

While typically purchased from commercial suppliers, understanding the synthesis of this reagent is valuable. A common laboratory-scale synthesis involves the lithiation of an appropriate aryl bromide followed by trapping with a borate ester and subsequent acidic hydrolysis.

Caption: A plausible synthetic workflow for the target boronic acid.

This procedure is analogous to the synthesis of similar compounds like 3-methoxyphenylboronic acid.[9] The key is maintaining anhydrous conditions and low temperatures during the lithiation and borylation steps to prevent side reactions.

Safe Handling and Storage

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Storage: As recommended by suppliers, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[6] Boronic acids can undergo self-condensation (trimerization) to form boroxines upon dehydration, which can affect reactivity. Storing in a cool, dry, and inert environment minimizes this process.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. Its well-defined structure and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for constructing the complex biaryl cores of potential drug candidates and advanced materials. By understanding the mechanistic principles behind its application and adhering to rigorous experimental and handling protocols, researchers can effectively leverage this building block to advance their scientific objectives.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(Methoxycarbonyl)-5-methylphenylboronic acid [cymitquimica.com]

- 5. 3-(METHOXYCARBONYL)-5-METHYLPHENYLBORONIC ACID | 929626-18-6 [chemicalbook.com]

- 6. 929626-18-6|this compound|BLD Pharm [bldpharm.com]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid synthesis route

An In-depth Technical Guide to the Synthesis of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Abstract

This compound is a versatile bifunctional organic building block of significant interest to researchers in drug discovery and materials science. Its structure, featuring a boronic acid moiety for cross-coupling reactions and a methyl ester for further functionalization, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of robust and scalable synthetic routes to this target molecule, grounded in established chemical principles. We will explore two primary pathways starting from a common precursor, detailing the underlying mechanisms, providing step-by-step experimental protocols, and discussing critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this key synthetic intermediate.

Introduction: The Strategic Value of Arylboronic Acids

Arylboronic acids and their corresponding esters are cornerstones of modern organic synthesis. Their prominence is largely due to their central role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so transformative for forging carbon-carbon bonds that its developers were awarded the 2010 Nobel Prize in Chemistry.[1] This reaction is celebrated for its mild conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2] These attributes have made Suzuki-Miyaura coupling an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers.[3][4]

The target molecule of this guide, this compound (CAS No. 929626-18-6), is a particularly useful reagent.[5] It offers two distinct points for chemical modification:

-

The Boronic Acid Group: Serves as the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage at the C1 position.

-

The Methoxycarbonyl (Ester) Group: Provides a site for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.

The strategic placement of the methyl group also influences the electronic properties and steric environment of the molecule, making it a tailored component for targeted applications in medicinal chemistry and materials science.[6] This guide will provide the necessary technical details to empower researchers to confidently synthesize this valuable compound.

Retrosynthetic Analysis and Strategic Planning

A logical synthetic plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnections for this compound are the C-B bond and the ester C-O bond.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 929626-18-6|this compound|BLD Pharm [bldpharm.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions, Google Research

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid (CAS No. 929626-18-6).[1] Due to the limited availability of direct experimental data in public databases, this document presents a detailed, predicted analysis based on fundamental spectroscopic principles and comparative data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and utilization of this compound.

Introduction

This compound is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions. The presence of the methoxycarbonyl and methyl groups on the phenyl ring modulates the electronic properties and reactivity of the boronic acid moiety, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this reagent. This guide provides an in-depth, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular and Structural Information

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 929626-18-6 | [1] |

| Molecular Formula | C₉H₁₁BO₄ | ChemScene |

| Molecular Weight | 193.99 g/mol | ChemScene |

| Canonical SMILES | COC(=O)C1=CC(=CC(C)=C1)B(O)O | PubChem |

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and by comparison with structurally related molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, making them difficult to observe.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | Singlet | 1H | Ar-H (H-2) | Deshielded by the adjacent boronic acid and the methoxycarbonyl group in the meta position. |

| ~7.9 - 8.1 | Singlet | 1H | Ar-H (H-6) | Deshielded by the adjacent boronic acid and influenced by the methyl group in the meta position. |

| ~7.6 - 7.8 | Singlet | 1H | Ar-H (H-4) | Positioned between two electron-withdrawing (ester) and electron-donating (methyl) groups. |

| ~3.9 | Singlet | 3H | -COOCH₃ | Typical chemical shift for methyl ester protons. |

| ~2.4 | Singlet | 3H | Ar-CH₃ | Typical chemical shift for an aromatic methyl group. |

| Broad | Singlet | 2H | -B(OH )₂ | Often broad and may not be observed depending on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | -C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~140 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~135 | Ar-C -COOCH₃ | Aromatic carbon attached to the methoxycarbonyl group. |

| ~133 | Ar-C -H (C-2) | Deshielded aromatic carbon adjacent to the boronic acid group. |

| ~131 | Ar-C -H (C-6) | Deshielded aromatic carbon adjacent to the boronic acid group. |

| ~128 | Ar-C -H (C-4) | Aromatic carbon between the ester and methyl groups. |

| ~130 (broad) | Ar-C -B(OH)₂ | Carbon attached to the boron atom; often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |

| ~52 | -COOC H₃ | Carbon of the methyl ester group. |

| ~21 | Ar-C H₃ | Carbon of the aromatic methyl group. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500-3200 | Broad, Strong | O-H stretch | Characteristic of the boronic acid -OH groups, often involved in hydrogen bonding. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 2960-2850 | Medium-Weak | Aliphatic C-H stretch | From the methyl ester and aromatic methyl groups. |

| ~1720 | Strong | C=O stretch | Characteristic of the ester carbonyl group. |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1360 | Strong | B-O stretch | Characteristic of the boronic acid B-O bond. |

| ~1250 | Strong | C-O stretch | Asymmetric stretching of the ester C-O bond. |

| ~800-700 | Strong | C-H out-of-plane bend | Indicative of the substitution pattern on the aromatic ring. |

Predicted Mass Spectrum

The mass spectrum (under Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 194 | [M]⁺, Molecular ion peak (for ¹¹B isotope). |

| 193 | [M]⁺, Molecular ion peak (for ¹⁰B isotope). |

| 176 | [M - H₂O]⁺, Loss of a water molecule from the boronic acid. |

| 163 | [M - OCH₃]⁺, Loss of the methoxy radical from the ester. |

| 135 | [M - COOCH₃]⁺, Loss of the methoxycarbonyl group. |

| 91 | [C₇H₇]⁺, Tropylium ion, a common fragment for toluene derivatives. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note: Boronic acids can form anhydrides (boroxines) which can lead to complex NMR spectra. Using a solvent like Methanol-d₄ can help break up these oligomers.[2]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

References

A Senior Application Scientist's Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for Advanced Research and Development

For researchers, scientists, and drug development professionals, the selection of key starting materials and intermediates is a critical decision that profoundly impacts the trajectory of a research program. Among the vast array of building blocks available to the modern chemist, boronic acids and their derivatives have emerged as indispensable tools, particularly in the construction of complex molecular architectures. This guide provides an in-depth technical overview of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, a versatile reagent with significant potential in pharmaceutical and materials science applications. Herein, we will explore its commercial availability, key quality attributes, and practical considerations for its effective use in the laboratory.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS number 929626-18-6, is a readily available specialty chemical offered by a range of commercial suppliers.[1][2][3] These suppliers cater to the diverse needs of the research and development community, from small-scale academic research to large-scale industrial applications. The table below provides a comparative overview of prominent suppliers offering this compound.

| Supplier | Purity Specification | Available Quantities | Technical Documentation | Storage Conditions |

| BLDpharm | ≥97% | 1g, 5g, 25g | Inquiry for CoA | 2-8°C, under inert atmosphere |

| Bide Pharmatech | >95% | 1g, 5g, 10g, custom | N/A | Room Temperature |

| Parchem | Inquire for specifications | Bulk and custom quantities | Inquiry for documentation | N/A |

| CymitQuimica | Inquire for specifications | 100mg, 1g, 5g | N/A | N/A |

| Apollo Scientific | Inquire for specifications | Inquire for availability | N/A | N/A |

| Capot Chemical | Inquire for specifications | Inquire for availability | N/A | N/A |

Note: The information presented in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is strongly recommended to contact the suppliers directly for the most current product specifications, availability, and pricing.

Quality Control and Analytical Characterization: A Prerequisite for Success

The success of any synthetic endeavor hinges on the quality of the starting materials. For boronic acids, impurities can significantly impact reaction efficiency and, in the context of drug discovery, can introduce undesirable toxicological profiles. Therefore, a thorough analytical characterization of this compound is paramount.

Key Analytical Techniques

A comprehensive Certificate of Analysis (CoA) for this compound should include data from the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and information on the presence of organic impurities.

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from non-volatile impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Water Content (Karl Fischer Titration): Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines). Knowing the water content is crucial for accurate stoichiometry in reactions.

Common Impurities and Their Mitigation

A common impurity in boronic acids is the corresponding boroxine, a cyclic trimer formed upon dehydration. The presence of boroxines can affect the reactivity and solubility of the boronic acid. Storing the compound under a dry, inert atmosphere is crucial to minimize its formation.[3]

Another potential impurity is the deboronated starting material, in this case, methyl 3-methylbenzoate. The presence of this impurity can be readily detected by HPLC and NMR.

The following diagram illustrates the equilibrium between the boronic acid and its corresponding boroxine.

Caption: Equilibrium between a boronic acid and its boroxine.

Applications in Organic Synthesis and Drug Discovery

Arylboronic acids are cornerstone reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a transformation of immense importance in the synthesis of biaryls and other conjugated systems frequently found in pharmaceuticals and organic electronic materials.

The structure of this compound offers several strategic advantages for medicinal chemists:

-

The boronic acid moiety is the reactive handle for Suzuki-Miyaura coupling.

-

The methoxycarbonyl group can serve as a synthetic handle for further functionalization, such as amide bond formation or reduction to an alcohol.

-

The methyl group provides a point of steric and electronic differentiation on the phenyl ring.

The workflow for a typical Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below.

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

While specific examples of the use of this compound in the literature are not extensively documented, its structural motifs are present in numerous bioactive molecules. Its utility as a building block in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents can be readily envisioned by experienced medicinal chemists.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Note: This protocol should be adapted and optimized for specific substrates and reaction scales.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Conclusion

This compound is a valuable and commercially accessible building block for researchers in organic synthesis and drug discovery. Its judicious selection from a reputable supplier, coupled with a thorough understanding of its quality attributes and proper handling, will undoubtedly contribute to the successful and efficient execution of research and development programs. As the demand for novel and complex molecular architectures continues to grow, the importance of versatile and reliable reagents like this compound will only increase.

References

- 1. This compound, CasNo.929626-18-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 3-(Methoxycarbonyl)-5-methylphenylboronic acid [cymitquimica.com]

- 3. 929626-18-6|this compound|BLD Pharm [bldpharm.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Critical Role of Purity in Synthesis

In the landscape of modern drug development and materials science, (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid stands out as a versatile and crucial intermediate. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The success of these intricate synthetic steps is not merely dependent on reaction conditions but is fundamentally dictated by the purity of the starting materials.

The presence of even trace-level impurities can have cascading negative effects, including catalyst poisoning, formation of unwanted side-products, reduced yields, and complex downstream purification challenges.[1] Furthermore, certain impurities, if carried through the synthetic route, could be classified as Potential Genotoxic Impurities (PGIs), posing a significant regulatory and safety risk.[3]

This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require a robust, multi-faceted strategy to ensure the identity, purity, and stability of this critical reagent. We will move beyond simple procedural outlines to explore the causality behind analytical choices, ensuring a self-validating and scientifically sound approach.

Chapter 1: The Impurity Landscape

A thorough understanding of potential impurities is the foundation of any robust analytical strategy. For this compound, impurities typically arise from the synthetic route or subsequent degradation.

The Analyte: this compound

This is the target molecule, a substituted phenylboronic acid. Its purity is the primary focus of this guide.

| Property | Details |

| Structure |  |

| Molecular Formula | C₉H₁₁BO₄ |

| Molecular Weight | 194.00 g/mol |

| Typical Appearance | White to off-white solid/crystalline powder.[4] |

| Key Functional Groups | Boronic Acid, Ester, Aromatic Ring |

Key Potential Impurities

The primary impurities of concern are the cyclic anhydride (boroxine) and the product of protodeboronation.

-

Boroxine (Trimeric Anhydride): Boronic acids have a strong propensity to undergo intermolecular dehydration to form a stable, six-membered cyclotrimeric anhydride known as a boroxine.[5][6] This is an equilibrium process, readily reversible by the addition of water.[6][7] Its presence is not always detrimental to subsequent reactions, as it can convert back to the active boronic acid in situ, but its quantification is crucial for an accurate assessment of the active monomer concentration.

-

Protodeboronation Product (Methyl 3-methylbenzoate): This impurity arises from the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[8][9] This degradation is a significant stability concern and can be promoted by acidic or basic conditions, residual metal catalysts, or elevated temperatures.[10][11] Unlike the boroxine, this impurity is inert in Suzuki-Miyaura coupling and represents a direct loss of active reagent.

-

Process-Related Impurities: These include residual starting materials from the synthesis (e.g., 1-bromo-3-methoxycarbonyl-5-methylbenzene), reagents, and by-products from incomplete reactions. Their specific nature is dependent on the synthetic route employed.

-

Boric Acid: Can be present from over-hydrolysis or as a final degradation product. It can be detected by ¹¹B NMR.[12]

Caption: Key impurity pathways for the target boronic acid.

Chapter 2: An Orthogonal Analytical Workflow

No single analytical technique can provide a complete purity profile. A robust strategy relies on an orthogonal approach, where different methods provide complementary information. This ensures that all potential impurities are detected and quantified accurately.

Caption: A comprehensive workflow for purity analysis.

Chapter 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity analysis, offering high-resolution separation of the main component from its non-volatile impurities.

Causality Behind Method Choices

-

Technique: Reversed-phase HPLC is chosen because it effectively separates compounds based on their polarity. The boronic acid is relatively polar, while the key protodeboronation impurity is significantly less polar, allowing for excellent separation.

-

Column: A C18 stationary phase is the standard choice for retaining aromatic compounds. Modern columns with advanced end-capping or hybrid particle technology (like Waters MaxPeak™ Premier Columns) are highly recommended to minimize undesirable secondary ionic interactions between the boronic acid's Lewis acidic center and residual silanols on the silica surface, which can cause poor peak shape and low recovery.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute compounds across a range of polarities. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) is critical. It suppresses the ionization of the boronic acid group, ensuring it is in a neutral state, which leads to sharp, symmetrical peaks and reproducible retention times.

-

Detector: A UV detector is ideal, as the phenyl ring and methoxycarbonyl group are strong chromophores, providing high sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: HPLC Purity

-

Sample Preparation:

-

Accurately weigh approximately 10.0 mg of the this compound sample.

-

Dissolve in 10.0 mL of a 50:50 acetonitrile/water mixture (diluent) to achieve a concentration of ~1.0 mg/mL.

-

Vortex to ensure complete dissolution.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for aromatic compound separation.[13] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape control. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |

| Gradient | 0-2 min: 10% B | Isocratic hold to elute very polar species. |

| 2-15 min: 10% to 90% B | Gradient to separate main peak from impurities. | |

| 15-17 min: 90% B | Column wash. | |

| 17-20 min: 10% B | Re-equilibration. | |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | |

| Detector | UV at 254 nm | Wavelength for aromatic/carbonyl absorbance. |

-

Analysis and Interpretation:

-

Inject the prepared sample.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

-

The protodeboronation product will have a significantly longer retention time than the main boronic acid peak. The boroxine, if it elutes as a distinct peak, will typically appear near the main component.

-

Chapter 4: NMR Spectroscopy for Unambiguous Identification

NMR provides definitive structural confirmation of the main component and allows for the identification of impurities based on their unique chemical shifts and coupling patterns.

The Power of Multi-Nuclear NMR

-

¹H NMR: Provides information on the proton environment. It can be used to confirm the substitution pattern on the aromatic ring and the presence of the methyl and methoxy groups. The protodeboronation impurity will show a different set of signals in the aromatic region.

-

¹³C NMR: Confirms the carbon backbone of the molecule.

-

¹¹B NMR: This is an indispensable tool for analyzing boronic acids.[14][15] Boron has an NMR-active nucleus (¹¹B, 80.1% natural abundance). The chemical shift is highly sensitive to the hybridization state of the boron atom.

-

sp² Boronic Acid: The target compound will show a broad signal around δ 27-30 ppm .

-

sp³ Boronate Esters/Adducts: If the boronic acid forms a complex (e.g., with a diol solvent), the signal will shift upfield to δ 5-10 ppm .[16]

-

Boric Acid: The impurity boric acid appears as a sharp signal around δ 19.4 ppm .[17]

-

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it will show the exchangeable -B(OH)₂ protons.

-

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a ¹¹B spectrum. Note: For ¹¹B NMR, using a quartz NMR tube can reduce the broad background signal from borosilicate glass tubes.[16]

-

-

Data Interpretation:

| Nucleus | Expected Chemical Shifts (δ, ppm) | Assignment |

| ¹H NMR | ~8.0-8.2 (m, 2H), ~7.8 (m, 1H) | Aromatic Protons |

| ~8.4 (br s, 2H) | B(OH)₂ | |

| ~3.9 (s, 3H) | -COOCH₃ | |

| ~2.4 (s, 3H) | Ar-CH₃ | |

| ¹¹B NMR | ~28 | -B(OH)₂ (sp² Boron) |

Chapter 5: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is superior for the overall purity profile, GC-MS is the ideal technique for the specific and sensitive quantification of the volatile protodeboronation impurity.

Causality Behind Method Choices

Direct analysis of boronic acids by GC is problematic due to their low volatility and thermal instability, which can lead to decomposition or conversion to boroxines in the hot injector port.[3][18] However, the primary degradation product, methyl 3-methylbenzoate, is significantly more volatile and thermally stable, making it perfectly suited for GC-MS analysis. This provides a highly sensitive and specific method for quantifying this critical impurity.

Experimental Protocol: GC-MS for Protodeboronation Impurity

-

Sample and Standard Preparation:

-

Prepare a standard stock solution of authentic methyl 3-methylbenzoate in a suitable solvent like dichloromethane or ethyl acetate. Create a calibration curve by preparing serial dilutions.

-

Prepare the boronic acid sample by dissolving a known amount (~20 mg) in 1.0 mL of the same solvent.

-

-

GC-MS Conditions:

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose, low-polarity column. |

| Inlet Temp. | 250 °C | Ensures volatilization of the analyte. |

| Oven Program | 80 °C (hold 2 min), then 15 °C/min to 280 °C | Temperature ramp to separate components. |

| Carrier Gas | Helium, 1.2 mL/min | |

| MS Detection | Scan mode (for identification) or SIM mode (for quantification) | SIM mode enhances sensitivity by monitoring specific ions. |

-

Analysis and Interpretation:

-

Run the calibration standards to establish a response curve.

-

Inject the sample solution.

-

Identify the methyl 3-methylbenzoate peak in the sample chromatogram by its retention time and mass spectrum (M+ = 150.07).

-

Quantify the amount of the impurity in the sample against the calibration curve.

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boroxine - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Protodeboronation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of biaryl and substituted biaryl scaffolds, which are prevalent in a vast array of bioactive molecules.

The specific boronic acid, (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, offers a strategic building block for introducing a substituted phenyl ring with both an electron-withdrawing methoxycarbonyl group and a weakly electron-donating methyl group. This substitution pattern allows for fine-tuning of electronic properties and provides a handle for further synthetic transformations, making it a valuable reagent in drug discovery and materials science.

This document provides a comprehensive guide to the application of this compound in Suzuki-Miyaura coupling reactions, including mechanistic insights, detailed protocols, and optimization strategies.

The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step forms a Pd(II) species.[1][3]

-

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[6][7][8][9][10]

-

Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

The presence of an electron-withdrawing group, such as the methoxycarbonyl group on the boronic acid, can influence the rate of transmetalation. While electron-donating groups on the boronic acid generally lead to higher yields, careful selection of reaction conditions can enable efficient coupling with electron-deficient partners.[11]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Reagents and Materials

| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |

| Aryl Bromide | Electrophilic coupling partner | 1.0 mmol |

| This compound | Nucleophilic coupling partner | 1.2 mmol (1.2 equiv) |

| Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) | Catalyst | 0.02-0.05 mmol (2-5 mol%) |

| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | Activates the boronic acid | 2.0-3.0 mmol (2-3 equiv) |

| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or THF/Water) | Reaction medium | 5-10 mL |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent | As needed |

| Silica Gel | Stationary phase for chromatography | As needed |

| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | Mobile phase for chromatography | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical concentration is 0.1 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[12]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling experiment.

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Key Considerations and Optimization

-

Choice of Catalyst: The selection of the palladium catalyst and ligand is crucial. For challenging couplings, including those with deactivated aryl chlorides, highly active catalysts with bulky, electron-rich phosphine ligands may be necessary.[13][14][15][16][17]

-

Base Selection: The choice of base can significantly impact the reaction.[9] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[9] For substrates sensitive to hydrolysis, anhydrous conditions with bases like potassium fluoride (KF) may be beneficial.[8]

-

Solvent System: A variety of solvent systems can be employed. Biphasic systems, such as toluene/water or dioxane/water, are common. The choice of solvent can affect the solubility of the reagents and the reaction rate.

-

Reaction Temperature: While many Suzuki-Miyaura couplings are run at elevated temperatures, some highly active catalyst systems can facilitate the reaction at room temperature.[18]

-

Protodeboronation: A potential side reaction is the cleavage of the C-B bond of the boronic acid, known as protodeboronation. This can be more prevalent with electron-deficient arylboronic acids.[19] The use of boronic esters, such as pinacol esters or MIDA boronates, can mitigate this issue and improve the stability of the organoboron reagent.[19]

Conclusion

The Suzuki-Miyaura coupling with this compound is a powerful and versatile method for the synthesis of functionalized biaryl compounds. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently construct complex molecular architectures for applications in drug discovery, materials science, and beyond. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this important transformation.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, with CAS Number 929626-18-6, is a valuable substituted arylboronic acid intermediate in organic synthesis.[1] Its bifunctional nature, featuring both a boronic acid moiety and a methyl ester group, makes it a versatile building block, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and application of this reagent, with a focus on the widely utilized Suzuki-Miyaura coupling reaction. The protocols and insights presented herein are designed to be a practical resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 929626-18-6 |

| Molecular Formula | C₉H₁₁BO₄ |

| Molecular Weight | 193.99 g/mol |

| Appearance | Typically a white to off-white solid |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids are susceptible to dehydration to form boroxines and oxidative decomposition. |

Synthesis Protocol

The synthesis of this compound can be achieved from commercially available starting materials. A common and effective strategy involves a lithium-halogen exchange reaction from the corresponding aryl bromide, followed by borylation and subsequent hydrolysis.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Part 1: Synthesis of Methyl 3-bromo-5-methylbenzoate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Add methanol as the solvent and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-bromo-5-methylbenzoate. The product can be further purified by column chromatography if necessary.

Part 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, typically 1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude boronic acid can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and substituted aromatic systems.[2][3]

General Reaction Scheme

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Causality

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent.

| Parameter | Recommended Options | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4] For electron-rich or sterically hindered substrates, more sophisticated ligands may be required to promote the reaction. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[5] The strength and nature of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings. |

| Solvent | Dioxane/Water, Toluene/Water, DMF, Acetonitrile | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the reaction rate and selectivity. |

| Temperature | 60-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used. |

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture again by bubbling the inert gas through the solution for another 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Characterization

To ensure the identity and purity of the synthesized this compound and the subsequent coupling products, thorough characterization is essential. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. The protocols and guidelines provided in this document offer a solid foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. As with any chemical procedure, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. (3-Methoxy-4-(methoxycarbonyl)-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. 2408429-88-7|(3-Bromo-5-(methoxycarbonyl)-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Suzuki Coupling [organic-chemistry.org]

Applications of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid in medicinal chemistry

An In-Depth Guide to the Application of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid in Medicinal Chemistry

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acids have transitioned from being niche chemical curiosities to indispensable tools in the medicinal chemist's arsenal.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.[1] While the FDA-approved proteasome inhibitor Bortezomib showcases the potential of the boronic acid moiety as a pharmacophore itself, the primary role of aryl boronic acids in drug discovery is as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction.[1][3] This Nobel Prize-winning transformation provides a robust and highly functional group-tolerant method for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds prevalent in modern therapeutics.[2][4][5]

Within this vital class of reagents, This compound (CAS No. 929626-18-6) emerges as a particularly strategic building block. Its unique substitution pattern—featuring a methoxycarbonyl group as a versatile chemical handle and a methyl group to modulate steric and electronic properties—offers chemists precise control in the synthesis of novel drug candidates. This guide provides a detailed exploration of its applications, supported by field-proven insights and detailed experimental protocols.

Strategic Advantages of the (3-(Methoxycarbonyl)-5-methylphenyl) Scaffold

The utility of this specific boronic acid is rooted in the strategic placement of its functional groups, which provides several distinct advantages for library synthesis and lead optimization:

-

Versatile Functional Handle: The methoxycarbonyl (ester) group is not merely a passive substituent. It serves as a latent carboxylic acid, which can be readily hydrolyzed and subsequently coupled with a diverse range of amines to form amides. This opens a gateway to systematically explore Structure-Activity Relationships (SAR) by introducing various substituents to probe interactions within a biological target's binding site.

-

Modulation of Physicochemical Properties: The methyl and methoxycarbonyl groups influence the molecule's lipophilicity, electronic distribution, and conformational preferences. The methyl group provides a small lipophilic patch, while the ester group acts as a hydrogen bond acceptor. This combination allows for fine-tuning the properties of the final compound to enhance target affinity, selectivity, and pharmacokinetic profiles.

-

Scaffold Rigidity and Vectorial Control: The phenyl ring provides a rigid scaffold. The meta-substitution pattern orients the boronic acid and the other two substituents in a defined spatial arrangement. In a Suzuki-Miyaura coupling, this translates to a precise trajectory for the newly formed biaryl bond, allowing chemists to direct functionality into specific regions of a protein's active site.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[5][6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Scaffold

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Reaction: Coupling of this compound with 2-Bromo-5-fluoropyridine.

Reagents and Materials

| Reagent/Material | Role | M.W. ( g/mol ) | Stoichiometry | Example Amount |

| This compound | Boronic Acid Partner | 193.99 | 1.2 eq | 233 mg |

| 2-Bromo-5-fluoropyridine | Aryl Halide Partner | 175.98 | 1.0 eq | 176 mg |

| Pd(dppf)Cl₂·CH₂Cl₂ | Palladium Catalyst | 816.64 | 0.03 eq (3 mol%) | 24.5 mg |

| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.5 eq | 345 mg |

| 1,4-Dioxane | Solvent | 88.11 | - | 8 mL |

| Deionized Water | Co-solvent | 18.02 | - | 2 mL |

| Nitrogen or Argon Gas | Inert Atmosphere | - | - | - |

Step-by-Step Methodology

-

Reaction Setup (The "Why"): To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (233 mg, 1.2 mmol), 2-Bromo-5-fluoropyridine (176 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).

-

Causality: The flask is oven-dried to remove moisture, which can promote unwanted protodeboronation of the boronic acid. The reagents are added as solids for accurate measurement.

-

-

Inert Atmosphere (The "Why"): Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-